Einecs 306-379-1
Description
Historical Context and Regulatory Significance of the European Inventory of Existing Commercial Chemical Substances (EINECS)
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a cornerstone of chemical regulation in the European Union. europa.eu It was established to create a definitive list of all chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981. europa.euconcawe.eu This inventory, containing over 100,000 substances, formed the basis for distinguishing between "existing" and "new" substances under the pre-REACH regulatory framework. concawe.eueuropa.eu
The primary mandate of the EINECS designation was to provide a clear and standardized identification system for chemicals already in commerce, facilitating their regulation and risk assessment. europa.eu Each substance in the inventory was assigned a unique seven-digit EC number, which begins with a 2xx-xxx-x or 3xx-xxx-x for EINECS substances. europa.eu This numerical identifier simplifies the often complex and varied chemical nomenclature, providing a harmonized reference for regulatory and safety documentation. europa.eueuropa.eu The creation of EINECS was a critical step in the systematic management of chemicals, establishing a baseline for future regulations, including the comprehensive framework of Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH). europa.eu
The European regulatory landscape for chemicals is defined by the interplay of three key inventories: EINECS, the European List of Notified Chemical Substances (ELINCS), and the No-Longer Polymers (NLP) list. europa.eumolybdenumconsortium.org While EINECS lists "existing" substances, ELINCS was created for "new" substances placed on the market after September 18, 1981. concawe.eumolybdenumconsortium.org These substances, identified by EC numbers starting with 4xx-xxx-x, were subject to more stringent notification and data requirements before they could be marketed. europa.eu
The NLP list addresses a unique regulatory situation that arose from a change in the definition of polymers in 1992. molybdenumconsortium.orgnih.gov Substances that were previously considered polymers and thus exempt from certain regulations were reclassified. The NLP list, with EC numbers starting with 5xx-xxx-x, was established for these substances that were commercially available between September 1981 and October 1993. europa.eumolybdenumconsortium.org Together, these three inventories form the basis of the EC Inventory, which is now managed by the European Chemicals Agency (ECHA) and is central to the implementation of REACH. molybdenumconsortium.org
| Inventory | Description | EC Number Range |
| EINECS | European Inventory of Existing Commercial Chemical Substances (on the market between 1 Jan 1971 and 18 Sep 1981) | 2xx-xxx-x and 3xx-xxx-x |
| ELINCS | European List of Notified Chemical Substances (notified after 18 Sep 1981) | 4xx-xxx-x |
| NLP | No-Longer Polymers (previously considered polymers) | 5xx-xxx-x |
Properties
CAS No. |
97158-49-1 |
|---|---|
Molecular Formula |
C9H11N2NaOS2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
sodium;2-aminoethanol;1,3-benzothiazol-3-ide-2-thione |
InChI |
InChI=1S/C7H5NS2.C2H7NO.Na/c9-7-8-5-3-1-2-4-6(5)10-7;3-1-2-4;/h1-4H,(H,8,9);4H,1-3H2;/q;;+1/p-1 |
InChI Key |
BAPFZFPIHZFJMA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)[N-]C(=S)S2.C(CO)N.[Na+] |
Origin of Product |
United States |
Advanced Methodological Approaches for Characterizing Complex Chemical Substances Exemplified by Einecs 306 379 1
Spectroscopic and Spectrometric Techniques for Compositional and Structural Analysis of Heterogeneous Systems
Spectroscopic and spectrometric methods are indispensable for elucidating the molecular structure and composition of complex materials. For a substance like Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone, these techniques provide critical information on its constituent components and their structural arrangement.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Component Fingerprinting
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For quinacridone (B94251) derivatives, ¹H NMR provides a unique fingerprint based on the chemical environment of hydrogen atoms. While specific ¹H NMR data for EINECS 306-379-1 is not widely published, studies on related quinacridone structures reveal characteristic chemical shifts. researchgate.netacs.org The aromatic protons typically resonate in the downfield region, while any aliphatic substituents would appear in the upfield region. Concentration-dependent ¹H NMR studies can also shed light on intermolecular interactions, such as π-π stacking, which are common in these planar, aromatic systems. researchgate.netrsc.org
Table 1: Representative ¹H NMR Chemical Shifts for Quinacridone Derivatives
| Functional Group | Typical Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 9.0 |
| N-H Protons | 9.5 - 10.0 |
| Aliphatic Protons (if present) | 0.8 - 4.5 |
Note: Specific shifts are dependent on the solvent and substitution pattern.
Utilization of Mass Spectrometry (MS) in Deconvoluting Complex Mixture Components
Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight and elemental composition of a compound. For complex mixtures containing quinacridone pigments, various MS techniques, including Laser Desorption Ionization Mass Spectrometry (LDI-MS) and Direct Temperature-Resolved Mass Spectrometry (DTMS), have been successfully employed. nih.gov These methods can often identify individual pigments within a mixture without prior separation. The mass spectrum of a quinacridone pigment will show a prominent molecular ion peak, which for Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone is expected at m/z 342.31. chemspider.comepa.gov Fragmentation patterns can also provide structural information.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₀N₂O₄ |
| Exact Mass | 342.06 g/mol |
| Key Fragment Ions | Dependent on ionization method, may include loss of CO |
Note: Fragmentation patterns can vary significantly with the MS technique used.
Vibrational Spectroscopy (IR, Raman) for Identifying Functional Groups in Variable Matrices
Table 3: Characteristic Infrared Absorption Bands for Quinacridone Pigments
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3400 |
| C=O Stretch | 1600 - 1700 |
| Aromatic C=C Bending | 1450 - 1600 |
Note: The exact position and intensity of these bands can be influenced by the crystalline form and intermolecular interactions.
Chromatographic and Separation Science Methodologies for Profiling Complex Compositions
Chromatographic techniques are essential for separating the components of a complex mixture, allowing for their individual identification and quantification. The inherent insolubility of many pigments, including Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone, presents a challenge that can be addressed with specialized chromatographic methods. lqa.com
Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques Coupled with Detection Systems
While direct GC analysis of high molecular weight, non-volatile pigments like quinacridones is not feasible, Pyrolysis-Gas Chromatography (Py-GC) is a powerful alternative. lqa.comforeverest.netscispace.comnih.gov In Py-GC, the sample is heated to a high temperature, causing it to break down into smaller, more volatile fragments that can be separated by GC and identified by a mass spectrometer. lqa.comforeverest.net This technique provides a characteristic pyrogram that can be used to identify the original pigment.
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of quinacridone pigments. google.comnasa.gov Reverse-phase HPLC methods, often using a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, can effectively separate different quinacridone derivatives. google.comsielc.com The separated components are typically detected using a diode-array detector (DAD) or a mass spectrometer.
Table 4: Typical HPLC Parameters for Quinacridone Pigment Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives |
| Detector | Diode-Array Detector (DAD) or Mass Spectrometry (MS) |
| Detection Wavelength (DAD) | ~500-550 nm |
Note: Method parameters need to be optimized for the specific mixture being analyzed.
Advanced Hyphenated Techniques for Comprehensive Mixture Characterization
The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides the most comprehensive characterization of complex mixtures. quickcompany.in Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a prime example, offering both separation and definitive identification of the pyrolysis products of pigments. lqa.comforeverest.netscispace.comnih.gov Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of MS, enabling the identification of individual components in a pigment mixture, even at trace levels. These advanced hyphenated techniques are crucial for the in-depth analysis of complex materials containing substances like this compound.
Diffraction and Scattering Methods for Supramolecular Organization in Complex Aggregates
The supramolecular organization of complex substances like epoxidized fatty acid methyl esters is crucial for understanding their behavior in bulk, particularly in applications such as plasticizers and lubricants. Techniques like X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) provide invaluable insights into the arrangement of molecules and the presence of ordered domains within an amorphous matrix.
Small-angle X-ray scattering (SAXS) is particularly well-suited for probing structures on the nanometer scale, such as the size, shape, and distribution of aggregated particles or domains in a liquid or solid matrix. For a complex mixture like epoxidized methyl esters, SAXS could be used to characterize the aggregation behavior of the ester molecules in a polymer matrix, providing data on the average distance between aggregates and their size distribution.
Illustrative Data Table for SAXS Analysis of a Related Epoxidized System:
| Parameter | Value | Description |
| Correlation Length (ξ) | 8.5 nm | Average distance between scattering domains. |
| Guinier Radius (Rg) | 2.3 nm | A measure of the average size of the scattering particles. |
| Porod Exponent (P) | 3.2 | Indicates the nature of the interface of the domains (a value between 3 and 4 suggests a relatively smooth but not perfectly sharp interface). |
This data is illustrative and based on typical findings for nanostructured organic materials.
The insights gained from these methods are critical for tailoring the properties of materials. For example, in plasticized PVC, the degree of homogeneity of the plasticizer within the polymer matrix, which can be assessed by scattering techniques, directly impacts the flexibility and long-term stability of the final product.
Microscopic and Imaging Techniques for Morphological Analysis of Complex Particles
Microscopic techniques provide direct visualization of the morphology of complex chemical substances, offering a complementary perspective to the structural information obtained from diffraction and scattering methods. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for this purpose.
Scanning Electron Microscopy (SEM)
SEM is widely used to study the surface morphology of materials. In the context of epoxidized oils and their derivatives, SEM has been utilized to examine the fracture surfaces of biopolymers and composites incorporating these substances. analis.com.my For instance, in a study on bioplastic films made from epoxidized palm oil, SEM revealed details about the surface texture and the presence of any phase separation or filler distribution. analis.com.my Analysis of the fractured surfaces of composites can also provide information on the adhesion between the matrix and any incorporated fibers, which is influenced by the chemical nature of the epoxidized ester. dntb.gov.ua
Illustrative SEM Findings for a Biopolymer Film Incorporating Epoxidized Oil:
| Feature | Observation | Implication |
| Surface Topography | Generally smooth with some minor undulations. | Indicates good film-forming properties of the biopolymer. |
| Fracture Surface | Evidence of ductile fracture with plastic deformation. | Suggests the material is not brittle and can absorb energy before breaking. |
| Phase Morphology | No large-scale phase separation observed at the micron level. | Points to good compatibility between the epoxidized oil and the polymer matrix. |
These findings are based on published research on related epoxidized vegetable oils and serve as an example of the type of information that can be obtained. analis.com.mydntb.gov.ua
Transmission Electron Microscopy (TEM)
TEM offers higher resolution than SEM and is used to investigate the internal structure of materials. For complex mixtures, TEM can reveal the presence of nanometer-scale domains or phases. A patent for plasticizer blends including epoxidized fatty acid esters suggests the use of TEM to identify domain configurations within the blend. google.comgoogle.com This is particularly important for understanding how different components are dispersed and whether they form distinct nanostructures that could affect the material's performance.
Theoretical and Computational Chemistry Approaches to Complex Chemical Systems
Molecular Modeling and Simulation of Multi-component Interactions in Variable Stoichiometry Compounds
Molecular modeling and simulation provide powerful tools to investigate the intricate interactions within a multi-component system like Einecs 306-379-1 at an atomic level. These methods allow for the exploration of structures, energies, and dynamic behaviors that are difficult or impossible to observe through experimental means alone.
Quantum mechanics (QM) offers a fundamental framework for understanding the electronic structure of molecules, which governs their stability, reactivity, and properties. For a complex mixture like this compound, QM calculations can be applied to its constituent precursors (formaldehyde, 1,3-diphenylguanidine, di-o-tolylguanidine) and the likely reaction products.
Ab initio and Density Functional Theory (DFT) are prominent QM methods used for this purpose. wayne.edu These calculations can predict various electronic properties such as molecular orbital energies, charge distributions, and dipole moments. This information is crucial for understanding how the different guanidine (B92328) derivatives react with formaldehyde (B43269) and how the resulting products interact with each other. For instance, DFT has been successfully used to calculate proton affinities, gas-phase basicities, and pKa values for various guanidine derivatives, providing insight into their acid-base chemistry. researchgate.netnih.gov Such calculations can elucidate the most probable sites for protonation or chemical attack, which is fundamental to predicting the reaction pathways and the stability of the resulting complex mixture. wayne.edumdpi.com
Table 1: Application of Quantum Mechanical Calculations to Guanidine Derivatives
| Calculated Property | Relevance to UVCB Analysis | Example QM Method |
| Proton Affinity (PA) | Predicts basicity and reactivity at different sites. wayne.edu | Density Functional Theory (DFT) |
| pKa Values | Determines the ionization state in different environments. nih.gov | DFT with solvation models |
| Electronic Charge Distribution | Highlights electrophilic/nucleophilic sites for reactions. | Natural Population Analysis (NPA) |
| Reaction Energies | Predicts the thermodynamic feasibility of formation pathways. | Ab initio methods (e.g., MP2) |
While QM methods are excellent for electronic properties, they are computationally expensive for large systems or long-timescale phenomena. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to simulate the movement of atoms and molecules over time. oup.com This approach is ideal for studying the conformational landscape and non-covalent intermolecular forces within the this compound mixture.
MD simulations can reveal the preferred three-dimensional arrangements (conformations) of the various reaction products and how they interact through forces like hydrogen bonds, van der Waals forces, and electrostatic interactions. acs.org For guanidinium (B1211019) ions, simulations have shown a bimodal hydration structure, with well-ordered hydrogen bonds in the molecular plane and different interactions with water at the planar faces. nih.gov This detailed understanding of solvation and intermolecular bonding is critical for predicting how the components of the UVCB substance will behave in a solution, including their tendency to aggregate or interact with biological macromolecules. acs.orgnih.gov The simulations can also elucidate the dynamic nature of these interactions, providing a picture of the constant conformational exchange and its modulation by the surrounding environment. acs.org
Table 2: Insights from Molecular Dynamics Simulations of Guanidine Systems
| Studied Aspect | Key Findings | Relevance to UVCB Analysis |
| Conformational Preferences | Identification of stable rotamers and isomers. acs.org | Understanding the structural diversity within the mixture. |
| Intermolecular H-Bonds | Characterization of H-bond donor/acceptor patterns. acs.orgnih.gov | Explaining aggregation, solubility, and interaction properties. |
| Ion-Ion Ordering | Tendency for specific arrangements, such as stacking of guanidinium ions. nih.gov | Predicting the bulk properties and phase behavior of the mixture. |
| Solvent Interactions | Detailed structure of hydration shells around molecules. nih.govacs.org | Assessing environmental fate and bioavailability. |
Regulatory Science and Policy Implications for Academic Research on Complex Substances
The Evolution of Chemical Management Regulations (e.g., REACH) and their Influence on Academic Characterization of Existing Substances
The advent of regulations such as REACH has shifted the paradigm of chemical safety assessment from a reactionary to a proactive approach. greenly.earth This legislation places the onus on manufacturers and importers to demonstrate the safety of substances before they are placed on the market. greenly.earth For academic researchers, this has created both challenges and opportunities in the characterization of existing substances, especially those with complex and variable compositions.
The academic community plays a crucial role in developing and refining the scientific principles that underpin regulatory guidelines for substance identification. The REACH regulation, for instance, provides a framework for identifying substances, but its application to complex cases often requires expert scientific judgment and advanced analytical techniques. molybdenumconsortium.orgmolybdenumconsortium.org
Academics contribute by:
Developing advanced analytical methods: Researchers are at the forefront of creating and improving techniques like two-dimensional gas chromatography (GCxGC) and high-resolution mass spectrometry (HRMS) to better characterize the constituents of complex substances. researchgate.net
Informing guidance documents: Through collaborative projects and expert groups, academic insights are integrated into guidance documents published by bodies like the European Chemicals Agency (ECHA). molybdenumconsortium.org These documents provide practical instructions on how to meet the information requirements of regulations like REACH. molybdenumconsortium.org
Establishing scientific principles for grouping: Academic research helps to establish the scientific basis for grouping substances with similar characteristics, which is a key strategy for managing the vast number of chemicals in commerce. cefic-lri.orgtandfonline.com
Regulatory classification systems have a direct impact on the prioritization of research efforts for UVCB substances. The classification of a substance as, for example, Persistent, Bioaccumulative, and Toxic (PBT) or a Substance of Very High Concern (SVHC) under REACH triggers a cascade of regulatory actions and consequently directs academic research towards these substances. certifico.comresearchgate.net
The prioritization is influenced by:
Data Gaps: The information requirements under REACH often reveal significant data gaps for UVCB substances, prompting targeted research to fill these voids. cirs-group.com
Hazard-Based Prioritization: Substances with classifications indicating potential for significant human health or environmental effects are given higher priority for both regulatory scrutiny and academic investigation. nih.goveuropa.euresearchgate.net
Funding and Collaboration: Regulatory priorities often align with funding opportunities, encouraging academic institutions to focus their research on substances of emerging concern. greenly.earth This fosters collaboration between academia, industry, and regulatory bodies to address these challenges collectively. researchgate.net
A study of per- and polyfluoroalkyl substances (PFAS) under the Toxic Substances Control Act (TSCA) in the United States revealed that a significant portion (36.3%) are classified as UVCB and also flagged as persistent, bioaccumulative, and toxic (P, B, and T), highlighting the regulatory and research focus on this complex group of chemicals. mdpi.com
Scientific Basis for Substance Grouping and Read-Across Methodologies for UVCBs
For complex substances like UVCBs, a case-by-case assessment of every constituent is often impractical. Therefore, substance grouping and read-across have emerged as essential tools in regulatory toxicology. europa.eueuropa.eu These approaches use data from well-studied "source" substances to predict the properties of similar, but less-studied, "target" substances. europa.eu
The scientific foundation for grouping complex chemicals rests on the principle of structural and/or biological similarity. tandfonline.comflashpointsrl.com The development of robust grouping criteria is a critical area of research, with significant academic input.
Key aspects of developing grouping criteria include:
Structural Similarity: For UVCBs, structural similarity is established based on the similarities in the structures of their constituents, their concentrations, and the variability of these concentrations. flashpointsrl.com
Biological Similarity: In cases where chemical characterization is challenging, new approach methodologies (NAMs), such as in vitro bioactivity profiling, are being explored to establish biological similarity signatures as a basis for grouping. nih.govnih.govaltex.org A study on 141 petroleum UVCBs demonstrated that bioactivity data could create groupings largely consistent with those based on manufacturing processes. nih.govaltex.org
Manufacturing Process: Information on the source material and manufacturing process is often crucial for identifying and grouping UVCB substances. cefic-lri.orgreach-metals.eu
Table 1: Approaches to Grouping UVCB Substances
| Grouping Approach | Description | Key Considerations |
|---|---|---|
| Known Constituents | Grouping based on the identification and quantification of individual constituents within the UVCB. | Requires extensive analytical characterization. May not be feasible for highly complex substances. cefic-lri.org |
| Fraction Profiling | The UVCB is separated into fractions with simpler compositions, which are then characterized and assessed. | The relevance of the fractions to the whole substance must be justified. cefic-lri.org |
| Whole Substance | The UVCB is treated as a single entity for testing and assessment. | May be appropriate when constituents are expected to have similar properties or when fractionation is not practical. cefic-lri.org |
| Biological Signature | Grouping based on similar biological activity profiles determined by in vitro testing. | Avoids challenges of complete chemical characterization but requires validation of the biological assays. nih.govnih.gov |
Applying read-across to UVCBs presents unique challenges due to their inherent variability. nih.gov The justification for read-across must be scientifically robust and well-documented to be accepted by regulatory authorities like ECHA. europa.eu
Challenges:
Demonstrating Similarity: It can be difficult to demonstrate sufficient structural similarity between two UVCBs, especially when their compositions are not fully characterized. nih.gov
Impact of Variability: The variability in the concentration of constituents within a UVCB can significantly impact its properties, making it challenging to predict the behavior of a target substance based on a source substance. flashpointsrl.com
Data Availability: A lack of high-quality data on suitable source substances can hinder the application of read-across. biorxiv.org
Advancements:
New Approach Methodologies (NAMs): The use of in vitro and in silico methods is a significant advancement. nih.govaltex.org These methods can provide data on biological activity and potential toxicity, strengthening the justification for read-across. nih.govnih.gov
Quantitative Read-Across: Efforts are underway to develop quantitative read-across approaches that can provide more precise predictions of toxicity. nih.gov
Improved Guidance: Regulatory agencies are continuously updating their guidance on the use of read-across for UVCBs to provide more clarity and improve the consistency of assessments. europa.eu Recent changes to REACH annexes, for example, emphasize the need for detailed information on substance composition to demonstrate structural similarity. europa.eu
Table 2: Key Considerations for Read-Across in UVCB Assessment
| Consideration | Description | Regulatory Expectation (under REACH) |
|---|---|---|
| Substance Identity | Clear identification of both the source and target substances, including their constituents and variability. | Registrants must provide detailed compositional data. Justification is needed if full characterization is impractical. europa.eueuropa.eu |
| Structural Similarity | Demonstration that the constituents of the source and target substances are structurally similar. | Based on similarities in constituent structures, concentrations, and variability. flashpointsrl.com |
| Biological Plausibility | A scientifically sound hypothesis explaining why the properties of the source substance are relevant to the target substance. | The read-across hypothesis must be clearly stated and supported by evidence. europa.eu |
| Data Quality | The data from the source substance must be reliable and adequate for the endpoint being assessed. | Robust study summaries for all source data must be provided. europa.eu |
| Uncertainty Analysis | An assessment of the uncertainties associated with the read-across prediction. | Differences between the source and target substances and their potential impact on the predicted property must be discussed. flashpointsrl.com |
Academic Investigations into the Synthesis and Reaction Mechanisms of Analogous Complex Compounds
Methodologies for Controlled Synthesis of Substances with Designed Heterogeneity or Variable Composition
The synthesis of complex chemical mixtures with controlled properties is a significant challenge in modern chemistry. Unlike the synthesis of single molecules, the goal here is to manage the formation of a multitude of products with a desired distribution of compositions and structures.
The formation of complex mixtures is governed by the principles of chemical kinetics and thermodynamics. wikipedia.orgsemanticscholar.org Chemical kinetics is the study of reaction rates and the factors that influence them, while thermodynamics deals with the energy changes and stability of reactants and products. wikipedia.orgsemanticscholar.org In the context of complex reactions, these principles determine the distribution of products.
Key Factors Influencing Reaction Kinetics in Complex Systems:
| Factor | Description |
| Concentration | Higher concentrations of reactants generally lead to more frequent molecular collisions and an increased reaction rate. wikipedia.org |
| Temperature | Increasing the temperature typically increases the reaction rate by providing molecules with more kinetic energy. |
| Catalyst | A catalyst can increase the rate of a reaction without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. |
| Physical State | The phase (solid, liquid, or gas) of the reactants can significantly affect the reaction rate. Reactions where reactants are in the same phase tend to be faster. wikipedia.org |
Stoichiometry deals with the quantitative relationships between reactants and products in a chemical reaction. libretexts.org In the synthesis of complex mixtures, controlling the stoichiometry of the reactants is a primary tool for influencing the composition of the product stream. solubilityofthings.com By carefully adjusting the molar ratios of the starting materials, chemists can favor the formation of certain products over others. libretexts.org
For instance, in multi-component reactions, where three or more reactants combine to form a product, the stoichiometry of the reactants can be systematically varied to explore the resulting structural diversity. acs.orgbohrium.comnih.gov This approach is crucial in the pharmaceutical industry for the synthesis of new drug candidates. solubilityofthings.com
Strategies for Controlling Product Distribution:
| Strategy | Description |
| Stoichiometric Control | Precise control of the reactant ratios to direct the reaction towards desired products. libretexts.orgsolubilityofthings.com |
| Catalyst Selection | Utilizing catalysts that selectively promote the formation of specific isomers or products. |
| Solvent Effects | The choice of solvent can influence reaction rates and selectivities by stabilizing certain transition states or intermediates. |
| Temperature and Pressure Control | Varying these parameters can shift the equilibrium of reversible reactions and alter the product distribution. uomustansiriyah.edu.iq |
Mechanistic Studies of Multi-Component Reactions Leading to Complex Organic/Inorganic Networks
Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product. acs.orgbohrium.comnih.gov These reactions are of great interest as they allow for the rapid generation of molecular complexity from simple starting materials. acs.orgbohrium.comnih.gov Understanding the reaction mechanism, which is the step-by-step sequence of elementary reactions, is crucial for optimizing these processes and for designing new MCRs. acs.orgbohrium.comnih.gov
Recent advancements in computational chemistry have enabled the use of computer-generated mechanistic networks to elucidate the outcomes of complex MCRs. acs.orgbohrium.comnih.govchemrxiv.org These networks map out all plausible reaction pathways, helping chemists to understand how different products are formed and to identify key intermediates. acs.orgbohrium.comnih.govchemrxiv.org This approach combines experimental observations with theoretical calculations to provide a comprehensive picture of the reaction mechanism. acs.orgbohrium.comnih.gov
Purification and Isolation Strategies for Components within Complex Reaction Products
The products of complex reactions are, by their nature, mixtures. The separation and purification of individual components from these mixtures is a significant challenge. biotage.com A variety of techniques are employed, often in combination, to isolate compounds of interest. rochester.eduwikipedia.org
Common Purification Techniques:
| Technique | Principle of Separation |
| Chromatography | Separation based on the differential partitioning of components between a stationary phase and a mobile phase. biotage.com Techniques include flash chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC). fiveable.mebiotage.com |
| Crystallization | Separation of a solid product from a solution by inducing its precipitation in a crystalline form. rochester.eduwikipedia.org Recrystallization can be used to further purify the solid. wikipedia.org |
| Distillation | Separation of liquid components based on differences in their boiling points. rochester.edu |
| Extraction | Separation based on the differential solubility of components in two immiscible liquid phases. wikipedia.org |
| Filtration | Mechanical separation of a solid from a liquid or gas by passing the mixture through a filter medium. wikipedia.org |
For UVCB substances, the complete separation of all components is often impractical. cefic-lri.orgresearchgate.net In such cases, the mixture may be characterized as a whole, or it may be separated into fractions with similar properties for further analysis. cefic-lri.orgresearchgate.net
Environmental and Biological System Interactions with Complex Chemical Entities Focus on Academic Modeling and Theoretical Aspects
Biogeochemical Cycling and Persistence of Complex Chemical Structures in Ecosystems
The long-term behavior of Einecs 306-379-1 in the environment is governed by its interaction with biogeochemical cycles and its inherent persistence. The sulfurization process is particularly relevant here, as it introduces sulfur into the organic matrix, potentially influencing its interaction with the natural sulfur cycle. earthdoc.orgresearchgate.net
Biodegradation is the most significant degradation pathway for the parent fatty acid methyl esters, which are generally considered to be readily biodegradable. europa.eu However, the degradation of the complex sulfurized product is more difficult to predict. The assessment of UVCB biodegradation faces several theoretical and practical hurdles. aljest.net Standard Quantitative Structure-Biodegradability Relationship (QSBR) models are often inapplicable because they require well-defined molecular structures. aljest.net
The theoretical framework for assessing the biodegradation of a UVCB like this compound relies on a weight-of-evidence approach that combines several lines of inquiry: researchgate.netoup.com
Representative Constituent Data: The biodegradability of the main fatty acid ester components (e.g., methyl oleate, methyl palmitate) can be used as a baseline. These are generally expected to be degraded via beta-oxidation by microorganisms.
Biological Plausibility: Assessing whether known microbial metabolic pathways can degrade the types of structures present. The introduction of sulfur-carbon bonds can significantly alter biodegradability. While many organosulfur compounds are biodegradable, the specific structures in this compound may be novel and require specialized microbial consortia or co-metabolic processes. earthdoc.org
Fraction Profiling: A more advanced approach involves separating the UVCB into fractions with similar properties and testing the biodegradability of each fraction. cefic-lri.org
A key theoretical consideration is that degradation kinetics can be concentration-dependent. For some hydrophobic UVCBs, high concentrations near the solubility limit can inhibit microbial activity, leading to longer lag phases and slower degradation than at lower, more environmentally relevant concentrations. rsc.orgrsc.org
Sorption is a critical process that controls the bioavailability of hydrophobic substances like this compound. nih.govcranfield.ac.uk Bioavailability refers to the fraction of a chemical in an environmental compartment that is available for uptake by organisms. sfu.ca For hydrophobic organic contaminants, it is generally accepted that only the freely dissolved fraction in the pore water of soil or sediment is readily bioavailable. nih.govacs.org
The strong tendency of the constituent molecules to sorb to organic matter (as indicated by high Koc values) means that a large proportion of the substance will be bound to soil and sediment particles. europa.eucranfield.ac.uk This sorption process is complex and can be time-dependent, involving a rapid, reversible phase followed by a slower process where molecules diffuse into the matrix of the organic matter, becoming sequestered and less bioavailable over time. cranfield.ac.uksfu.ca
Theoretical models of sorption and bioavailability for complex mixtures often incorporate the following concepts:
Equilibrium Partitioning Theory (EqP): This theory posits that at equilibrium, the concentration of a chemical in an organism is proportional to the freely dissolved concentration in the surrounding environment. nih.gov
Linear Free-Energy Relationships (LFERs): These are used to predict partitioning coefficients (like Koc) based on other properties, such as Kow. For complex mixtures of dissolved organic matter (DOM) and pollutants, machine learning models are being developed to predict these interactions more accurately. rsc.org
Bioaccessibility: This concept distinguishes the fraction of a sorbed chemical that can desorb and become available for uptake. nih.gov Methods like mild solvent extractions or the use of solid-phase microextraction (SPME) fibers are used to experimentally estimate this bioavailable fraction. acs.orguu.nl
For this compound, its high hydrophobicity suggests that its bioavailability in soil and sediment will be low and primarily limited by the desorption rate from organic matter. The persistence of the substance will therefore be closely linked to the dynamics of sorption and sequestration in environmental matrices.
Emerging Research Directions and Interdisciplinary Perspectives on Complex Chemical Compounds
Integration of Systems Chemistry and Materials Science for Designing and Characterizing Complex Formulations
The principles of systems chemistry, which focus on the interactions and dynamics of molecular networks, can be applied to predict how the variable composition of this reaction product affects its macroscopic behavior. When combined with materials science, which provides the tools to probe and engineer material properties, researchers can begin to establish structure-property relationships even within a complex and variable system. echemportal.org For instance, computational modeling and simulation are becoming increasingly vital in predicting the behavior of formulations and optimizing their properties before physical synthesis, a method that is particularly useful for managing the complexity of UVCB substances. reachonline.eu
The development of advanced drug delivery systems, which often involve complex formulations, exemplifies the successful integration of these fields. echemportal.orgeuropa.eu Techniques used to create sustained-release formulations, where the release of an active ingredient is carefully controlled, can be adapted to understand and potentially tune the functional properties of industrial UVCB substances. reachonline.eu
High-Throughput Screening and Automation in the Characterization of Complex Chemical Libraries
The characterization of complex chemical libraries, especially those containing UVCB substances, presents a significant bottleneck in research and development. High-throughput screening (HTS) and automation offer a transformative solution to this challenge. meti.go.jp HTS allows for the rapid and automated testing of thousands of samples, making it possible to efficiently screen for specific properties or activities within a complex library. meti.go.jpnih.gov
For a substance like EINECS 306-379-1, HTS can be employed to systematically investigate how variations in its composition affect its functional attributes. By preparing a library of samples with controlled variations in the ratio of the benzothiazole (B30560) derivative, monoethanolamine, and sodium, researchers can use HTS to map the compositional landscape and identify regions with desired properties. This approach can significantly accelerate the discovery of structure-activity relationships within complex mixtures. europa.eu
The process typically involves automated liquid handling to prepare micro-well plates, followed by robotic assays that measure specific endpoints. meti.go.jp The resulting large datasets are then analyzed using sophisticated software to identify "hits" or samples with the desired characteristics. meti.go.jpeuropa.eu This data-driven approach is not only faster than traditional methods but also enables the exploration of a much wider range of compositional variations, leading to a more comprehensive understanding of the UVCB substance.
Development of Global Academic Standards and Collaborative Frameworks for UVCB Substance Research and Data Sharing
The inherent complexity and variability of UVCB substances make data sharing and collaboration essential for advancing scientific understanding and ensuring regulatory coherence. Developing global academic standards and collaborative frameworks for UVCB research is a critical step towards this goal. The Organisation for Economic Co-operation and Development (OECD) has been instrumental in developing guidance for the characterization of UVCB substances, such as hydrocarbon solvents, to ensure consistency and facilitate data sharing for hazard assessment.
For a substance like this compound, a standardized approach to its characterization would enable researchers and regulatory bodies across different jurisdictions to compare data and build a collective body of knowledge. This includes defining the necessary analytical techniques to describe its composition and variability. The European Chemicals Agency (ECHA) plays a crucial role in this through regulations like REACH, which mandates the registration and data submission for chemical substances, including UVCBs.
Frameworks for data sharing, such as the Data Sharing Framework (DSF) used in biomedical research, offer models for how secure and interoperable data exchange can be achieved across institutions. Such frameworks, adapted for chemical data, could facilitate collaborative research on UVCB substances, allowing for the pooling of data and expertise to tackle the significant challenges these materials present. The goal is to create a harmonized system that supports efficient and accurate hazard and risk assessments globally.
Ethical Considerations and Scientific Responsibility in Research on Complex Chemical Substances
Research on complex chemical substances carries with it a unique set of ethical considerations and scientific responsibilities. The potential for unknown or variable compositions in UVCB substances like this compound raises questions about the completeness of safety assessments and the communication of potential risks.
A core ethical principle in chemical research is the responsibility to ensure that scientific work does not harm public health or the environment. This responsibility extends to the thorough characterization of complex substances to the best of a researcher's ability and the transparent reporting of any uncertainties. The "precautionary principle" is often invoked in cases of scientific uncertainty, suggesting that a cautious approach should be taken when the potential for harm exists, even if the scientific evidence is not yet conclusive.
Furthermore, there is a growing recognition of the scientist's responsibility to engage with the public and policymakers to ensure that the implications of their research are understood. This is particularly important for complex substances where the potential for misunderstanding is high. The scientific community has a collective responsibility to develop and adhere to ethical standards that promote transparency, integrity, and social responsibility in the pursuit of knowledge about complex chemical substances.
Q & A
Q. How can researchers confirm the identity and purity of EC 306-379-1?
To verify identity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis for empirical formula validation. For purity, employ chromatographic methods (e.g., HPLC, GC) coupled with UV or mass detection, and thermal analysis (TGA/DSC) to assess decomposition profiles. Cross-reference results with established spectral databases and published literature .
Q. What analytical techniques are suitable for characterizing EC 306-379-1’s physicochemical properties?
Key methods include:
- Spectroscopy : UV-Vis for electronic transitions, FTIR for functional groups, and X-ray crystallography for solid-state structure.
- Chromatography : HPLC/UPLC for separation efficiency and impurity profiling.
- Thermal Analysis : TGA for decomposition kinetics and DSC for phase transitions.
- Solubility Studies : Use shake-flask or nephelometric methods under controlled pH/temperature. Ensure reproducibility by documenting instrument calibration and adhering to ICH guidelines .
Q. How should researchers design stability studies for EC 306-379-1 under varying environmental conditions?
Conduct accelerated stability testing under ICH Q1A guidelines: expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B). Monitor degradation via HPLC and spectroscopic methods. Use Arrhenius kinetics to extrapolate shelf-life predictions. Include control samples and triplicate measurements to minimize variability .
Q. What statistical methods are appropriate for validating data trends in EC 306-379-1 experiments?
Apply ANOVA for comparing group means, linear regression for dose-response relationships, and principal component analysis (PCA) for multivariate data. Quantify uncertainty using error propagation models and report confidence intervals (e.g., 95% CI). Validate outliers with Grubbs’ test or Dixon’s Q-test .
Q. What literature review strategies ensure comprehensive coverage of EC 306-379-1 research?
Use structured keyword searches in SciFinder, Web of Science, and PubMed. Apply Boolean operators (AND/OR/NOT) and filters for publication date/study type. Track citations via backward (reference lists) and forward (citing articles) snowballing. Prioritize peer-reviewed journals and avoid non-indexed sources like .
Advanced Research Questions
Q. How can experimental design resolve contradictions in reported data on EC 306-379-1’s reactivity?
Adopt a systematic review framework :
- Identify variables causing discrepancies (e.g., solvent polarity, catalyst loading).
- Replicate studies under controlled conditions using standardized protocols.
- Perform meta-analysis to quantify effect sizes and heterogeneity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. What strategies optimize EC 306-379-1 synthesis protocols to minimize side-products?
Use design of experiments (DOE) to evaluate factors like temperature, stoichiometry, and reaction time. Employ in-situ monitoring (e.g., ReactIR, PAT tools) to track intermediate formation. Apply kinetic modeling (e.g., Arrhenius, Eyring equations) to identify rate-limiting steps. Validate scalability via pilot-scale batches with rigorous impurity profiling .
Q. How can computational modeling complement experimental studies of EC 306-379-1’s mechanisms?
Integrate density functional theory (DFT) to predict reaction pathways and transition states. Validate models with experimental kinetic data (e.g., isotope effects, activation parameters). Use molecular dynamics (MD) simulations to explore solvent interactions. Cross-check results with spectroscopic evidence (e.g., NMR chemical shifts) .
Q. How should researchers address reproducibility challenges in EC 306-379-1 studies?
Document protocols in detail (e.g., reagent lot numbers, equipment calibration logs). Share raw data and code via repositories like Zenodo or GitHub. Conduct inter-laboratory comparisons using blinded samples. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Q. What interdisciplinary approaches investigate EC 306-379-1’s degradation pathways in complex systems?
Combine LC-MS/MS for metabolite identification, isotopic labeling (e.g., ¹³C, ²H) to trace degradation routes, and ecotoxicological assays to assess environmental impact. Use cheminformatics tools (e.g., MetaPred, EAWAG-BBD) to predict biodegradation products. Validate findings with field samples and microcosm studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
